molecular formula C16H15N3O4S2 B12894879 2-(2-(Benzo[d]oxazol-2-ylthio)acetamido)ethyl 2-(thiazol-4-yl)acetate

2-(2-(Benzo[d]oxazol-2-ylthio)acetamido)ethyl 2-(thiazol-4-yl)acetate

Cat. No.: B12894879
M. Wt: 377.4 g/mol
InChI Key: LZISNDCVJBYOQP-UHFFFAOYSA-N
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Description

2-(2-(Benzo[d]oxazol-2-ylthio)acetamido)ethyl 2-(thiazol-4-yl)acetate is a complex organic compound that features both benzoxazole and thiazole moieties. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Benzo[d]oxazol-2-ylthio)acetamido)ethyl 2-(thiazol-4-yl)acetate typically involves multi-step reactions starting from readily available precursors. The benzoxazole moiety can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives. The thiazole ring can be introduced via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides .

Industrial Production Methods

Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts. Solvent choice and purification methods such as recrystallization or chromatography are also crucial .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Benzo[d]oxazol-2-ylthio)acetamido)ethyl 2-(thiazol-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to the specific reaction .

Major Products

The major products formed depend on the type of reaction. For example, oxidation of the thioether linkage yields sulfoxides or sulfones, while substitution reactions on the benzoxazole ring can introduce various functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-(Benzo[d]oxazol-2-ylthio)acetamido)ethyl 2-(thiazol-4-yl)acetate involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. Its anticancer properties could be attributed to the induction of apoptosis in cancer cells through various signaling pathways .

Properties

Molecular Formula

C16H15N3O4S2

Molecular Weight

377.4 g/mol

IUPAC Name

2-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]ethyl 2-(1,3-thiazol-4-yl)acetate

InChI

InChI=1S/C16H15N3O4S2/c20-14(9-25-16-19-12-3-1-2-4-13(12)23-16)17-5-6-22-15(21)7-11-8-24-10-18-11/h1-4,8,10H,5-7,9H2,(H,17,20)

InChI Key

LZISNDCVJBYOQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC(=O)NCCOC(=O)CC3=CSC=N3

Origin of Product

United States

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